molecular formula C6H15NO2 B1283765 (tert-Butylazanediyl)dimethanol CAS No. 55686-22-1

(tert-Butylazanediyl)dimethanol

Cat. No. B1283765
CAS RN: 55686-22-1
M. Wt: 133.19 g/mol
InChI Key: UKOYDJAIEJKTHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl compounds can involve various strategies. For example, the protection of hydroxyl groups using tert-butyldimethylsilyl derivatives is a common technique in synthetic chemistry . This method provides stability to the protected group under various conditions and allows for easy removal when necessary. Another synthesis approach is the formation of p-tert-butylthiacalix[n]arenes from a sulfur-bridged acyclic dimer of p-tert-butylphenol, which shows the versatility of tert-butyl compounds in forming larger, more complex structures .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds is characterized by the presence of the bulky tert-butyl group. This group can influence the overall shape and reactivity of the molecule. For instance, the tert-butyl group can provide steric hindrance, which is beneficial in protecting sensitive functional groups during chemical reactions .

Chemical Reactions Analysis

Tert-butyl compounds participate in a variety of chemical reactions. The tert-butyl group itself is stable under normal conditions, resistant to hydrogenolysis, and mild chemical reduction . In the context of tert-butylacetylene, it can be dimerized in the presence of a titanium-catalyzed system to form specific dimeric products . The stability of the tert-butyl group also allows for its use in more complex chemical transformations, such as the synthesis of chiral molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group. This group is known for its large size and ability to resist certain types of chemical reactions, which can make the compounds it is part of less reactive in certain positions. The stability of tert-butyl ethers in various solvents, such as water and alcohol, is a testament to the protective nature of the tert-butyl group . Additionally, the tert-butyl group can affect the solubility and boiling points of the compounds it is part of due to its steric bulk.

Scientific Research Applications

1. Synthesis of Metal Clusters

(Dermitzaki et al., 2015) explored the use of tert-butylacetate as a bridging ligand in 3d/4f-metal cluster chemistry, demonstrating its role in synthesizing [Cu4Ln8(OH)6(NO3)2(O2CCH2Bu(t))16(pdm)4] clusters with unique structures and slow magnetization relaxation properties.

2. Chemical Properties in Medicinal Chemistry

(Westphal et al., 2015) discussed the tert-butyl group's common usage in medicinal chemistry, focusing on its impact on the physicochemical properties of bioactive compounds, especially concerning lipophilicity and metabolic stability.

3. Analysis of Peroxide Toxicity

(Mizutani et al., 1982) investigated the structural requirements for the toxic potency of butylated hydroxytoluene and related alkylphenols, contributing to the understanding of their impact on lung toxicity.

4. Acetylation Mechanism Study

(Xu et al., 2005) provided insights into the mechanism of acetylation of tert-butanol with acetic anhydride, catalyzed by 4-(dimethylamino)pyridine (DMAP), a study that enhances the understanding of chemical reactions involving tert-butyl groups.

5. Genotoxicity Assessment

(Chen et al., 2008) evaluated the genotoxic effects of methyl-tert-butyl ether and other compounds in human lymphocytes, providing valuable information on DNA damage induced by these chemicals.

6. Antioxidant Research

(Omura, 1995) explored the antioxidant synergism between butylated hydroxyanisole and butylated hydroxytoluene, shedding light on the complex reactions and mechanisms involved in antioxidant activities.

7. Protection of Hydroxyl Groups

(Corey & Venkateswarlu, 1972) discussed the development of chemical agents like dimethyl-tert-butylsilyl for protecting hydroxyl groups, which is crucial in various chemical synthesis processes.

8. Transesterification Studies

(Van der Heijden et al., 1998) conducted a study on the enzyme-catalyzed acylation of lactulose by ethyl butanoate, providing insights into the role of tert-butanol in such reactions.

properties

IUPAC Name

[tert-butyl(hydroxymethyl)amino]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(2,3)7(4-8)5-9/h8-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOYDJAIEJKTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573927
Record name (tert-Butylazanediyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(tert-Butylazanediyl)dimethanol

CAS RN

55686-22-1
Record name (tert-Butylazanediyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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